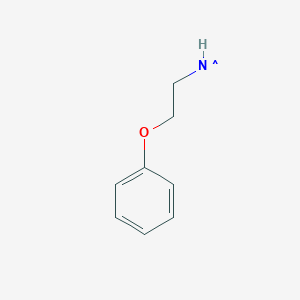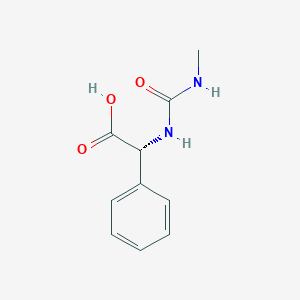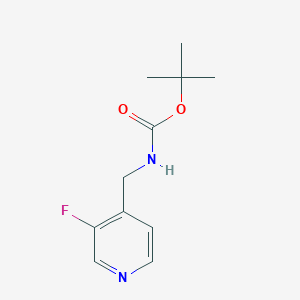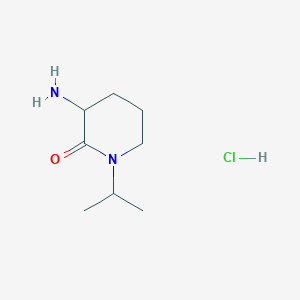![molecular formula C9H10N2O B13029550 {1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol CAS No. 1638767-81-3](/img/structure/B13029550.png)
{1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent reduction to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It serves as a scaffold for designing inhibitors or modulators of specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound derivatives have shown promise as potential therapeutic agents. They are investigated for their activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of {1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {1H-pyrrolo[2,3-b]pyridin-5-yl}methanol
- {1-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol
- {1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}ethanol
Uniqueness
{1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the nitrogen atom and the methanol group at the 5-position provides distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
1638767-81-3 |
|---|---|
Formule moléculaire |
C9H10N2O |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
(1-methylpyrrolo[2,3-b]pyridin-5-yl)methanol |
InChI |
InChI=1S/C9H10N2O/c1-11-3-2-8-4-7(6-12)5-10-9(8)11/h2-5,12H,6H2,1H3 |
Clé InChI |
LWEDGXOZTOVXAS-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=CC(=CN=C21)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



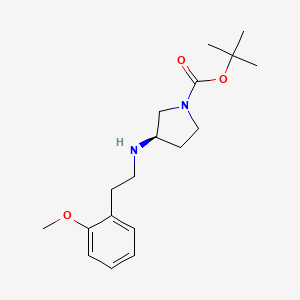
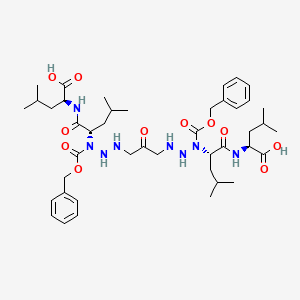
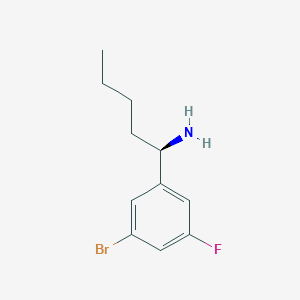
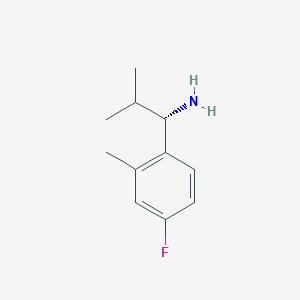
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13029499.png)
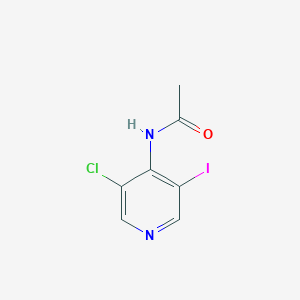
![Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13029507.png)

